molecular formula C13H14N4O3 B10948611 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide

Cat. No.: B10948611
M. Wt: 274.28 g/mol
InChI Key: WYXSMQHFPVOUQX-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl and a methyl group, and a benzamide moiety substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Pyrazole oxides.

Scientific Research Applications

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrazole ring may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide.
  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine.
  • N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-1H-imidazol-1-yl)-2-butanamine.

Uniqueness

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-nitrobenzamide is unique due to the presence of both a nitrobenzamide and a pyrazole moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H14N4O3/c1-3-16-9(2)12(8-14-16)15-13(18)10-4-6-11(7-5-10)17(19)20/h4-8H,3H2,1-2H3,(H,15,18)

InChI Key

WYXSMQHFPVOUQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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